molecular formula C12H21NO5 B1424189 tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate CAS No. 959246-85-6

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Cat. No.: B1424189
CAS No.: 959246-85-6
M. Wt: 259.3 g/mol
InChI Key: ZAMPPXRQKCGWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate , reflecting its morpholine core substituted at the 3-position with a methoxycarbonylmethyl group and at the 4-position with a Boc-protected carboxylate. The CAS Registry Number varies depending on the enantiomer:

  • (R)-enantiomer : CAS 2204040-48-0
  • (S)-enantiomer : CAS 761460-04-2 (ethoxy variant)

The racemic form is not explicitly listed in available databases, but synthetic protocols often address stereoselective routes to individual enantiomers.

Table 1: Key Identifiers

Property Value
IUPAC Name This compound
Molecular Formula C₁₂H₂₁NO₅
Molecular Weight 259.30 g/mol
Enantiomeric CAS Numbers (R)-form: 2204040-48-0; (S)-form: 761460-04-2 (ethoxy analog)

Structural Features and Functional Group Analysis

The compound’s structure comprises:

  • Morpholine Ring : A six-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 4, respectively.
  • Boc Group : A tert-butoxycarbonyl moiety at position 4, serving as a protective group for the secondary amine.
  • Ester Side Chain : A 2-methoxy-2-oxoethyl group at position 3, providing reactivity for further functionalization (e.g., hydrolysis to carboxylic acids).

Stereochemistry : The 3-position substitution introduces a stereocenter, enabling enantiomeric differentiation. X-ray crystallography and chiral chromatography confirm the (R)- and (S)-configurations, with the former being more prevalent in synthetic applications.

Table 2: Functional Groups and Reactivity

Functional Group Role in Reactivity
Boc-protected amine Stabilizes amine during synthesis; removable under acidic conditions
Ester (methoxy oxoethyl) Hydrolyzable to carboxylic acid; participates in nucleophilic acyl substitutions
Morpholine heterocycle Enhances solubility and bioavailability; engages in hydrogen bonding

Historical Context in Organic and Medicinal Chemistry

Morpholine derivatives have been integral to pharmaceutical development since the 20th century, with this compound emerging as a key intermediate in the 2010s. Its design leverages:

  • Boc Protection Strategy : First popularized in peptide synthesis, the Boc group prevents unwanted side reactions while enabling controlled deprotection.
  • Morpholine’s Pharmacokinetic Advantages : The morpholine ring improves blood-brain barrier permeability, making it a staple in CNS drug candidates.

Case Study : In 2023, a diastereoselective synthesis of 3-substituted morpholines utilized this compound as a precursor for Grignard reactions, achieving 89% yield in a commercial-scale process. Such methodologies underscore its role in streamlining the production of neuroactive agents, including mTOR inhibitors and BACE-1 antagonists.

Figure 1 : Synthetic applications of this compound in CNS drug development.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-5-6-17-8-9(13)7-10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMPPXRQKCGWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697114
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959246-85-6
Record name tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 2-methoxy-2-oxoethyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues with Azetidine Rings

Compounds such as tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(morpholin-4-yl)azetidine-1-carboxylate () replace the six-membered morpholine ring with a four-membered azetidine. Key differences include:

  • Ring Size : Azetidine’s smaller ring increases ring strain but may enhance metabolic stability.
  • Synthesis : Yields range from 29% to 83%, with lower yields attributed to steric hindrance in azetidine derivatives .
  • Characterization : Similar analytical methods (NMR, HRMS) confirm structural fidelity, but azetidine derivatives exhibit distinct ¹H-NMR shifts due to ring conformation .
Property Morpholine Derivative Azetidine Derivative
Ring Size 6-membered 4-membered
Typical Yield 70–95% 29–83%
Key NMR Shift (C=O) ~170 ppm ~168–170 ppm

Enantiomeric and Stereochemical Variants

The (R)-enantiomer (CAS: 2204040-48-0) and (S)-enantiomer (CAS: 761460-04-2) of the target compound differ in stereochemistry:

  • Synthesis: Asymmetric catalysis or chiral resolution is required, as seen in for (R)-tert-Butyl 2-((S)-2-amino-3-methoxy-3-oxopropyl)morpholine-4-carboxylate.
  • Biological Impact : Enantiomers may exhibit divergent pharmacokinetic profiles or target binding .

Substituent Modifications: Ester and Functional Groups

Ethoxy vs. Methoxy Esters

Compounds like (S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 761460-04-2) replace the methoxy group with ethoxy:

  • Lipophilicity : Ethoxy increases logP by ~0.5 units, enhancing membrane permeability but reducing solubility.
  • Synthesis : Ethoxy derivatives are synthesized similarly but may require adjusted reaction times .
Hydroxyethyl vs. Methoxyethyl

tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS: 1784401-31-5) replaces the ester with a hydroxyl group:

  • Hydrophilicity : Increased polarity improves aqueous solubility (e.g., ~50 mg/mL vs. ~10 mg/mL for methoxyethyl).
  • Stability : Hydroxyl groups are prone to oxidation but resistant to ester hydrolysis .

Heterocyclic and Aromatic Derivatives

Triazole-Substituted Morpholines

tert-Butyl 3-(4H-1,2,4-triazol-3-yl)morpholine-4-carboxylate (CAS: 1803606-49-6) introduces a triazole ring:

  • Applications : Triazoles enable click chemistry for bioconjugation or metal coordination.
  • Synthesis : Requires palladium-catalyzed cross-coupling, yielding ~35–50% .
Diphenyl-Substituted Morpholines

tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 112741-49-8) incorporates aromatic groups:

  • Synthesis : Multi-step routes involving asymmetric catalysis (e.g., Sharpless epoxidation) .

Biological Activity

tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate (CAS No. 959246-85-6) is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a morpholine ring, and a methoxy-oxoethyl substituent, which contribute to its unique pharmacological properties.

  • Molecular Formula : C₁₂H₂₁NO₅
  • Molecular Weight : 259.30 g/mol
  • Structure : The compound contains a morpholine ring, which is known for its ability to interact with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities, including antibacterial, antifungal, and potential anticancer effects. The specific mechanisms through which this compound exerts its effects are still under investigation.

Antibacterial Activity

One of the notable areas of research focuses on the antibacterial properties of morpholine derivatives. Studies have shown that certain morpholine compounds can inhibit bacterial growth and biofilm formation, particularly against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus.

Case Study: Quorum Sensing Inhibition

A recent study explored the structure-activity relationship of quinazolinone analogues, which share structural similarities with morpholine derivatives. The findings revealed that modifications at specific positions could enhance quorum sensing inhibition (QSI), a mechanism that prevents bacterial communication and virulence factor expression. Though not directly tested on this compound, these insights suggest potential pathways for its antibacterial activity .

Antifungal Activity

Morpholine derivatives have also been investigated for their antifungal properties. Compounds within this class have demonstrated effectiveness against various fungal pathogens by disrupting cell wall synthesis or inhibiting ergosterol biosynthesis, essential for fungal cell membrane integrity.

Anticancer Potential

Preliminary studies suggest that certain morpholine-based compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The exact mechanisms remain to be fully elucidated, but the presence of functional groups in this compound could potentially enhance its efficacy against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key structural features that may influence its biological effects:

Structural FeatureImpact on Activity
Morpholine RingEnhances interaction with biological targets
Methoxy GroupMay increase lipophilicity and membrane permeability
Tert-butyl GroupPotentially increases stability and solubility

Q & A

Q. How to mitigate hazards during synthesis?

  • The compound’s MSDS lists H302 (harmful if swallowed) and H319 (eye irritation). Use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% acetic acid before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-(2-methoxy-2-oxoethyl)morpholine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.